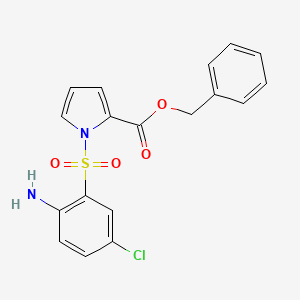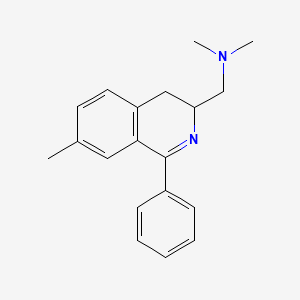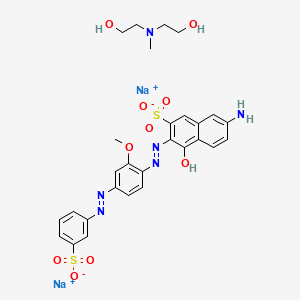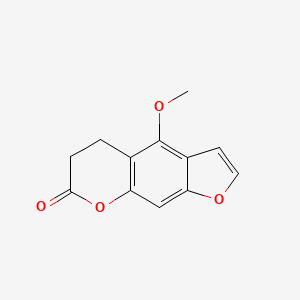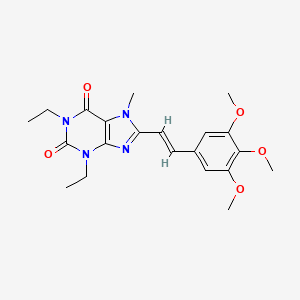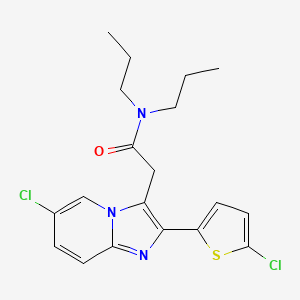
6-Chloro-2-(5-chloro-2-thienyl)-N,N-dipropylimidazo(1,2-a)pyridine-3-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cloro-2-(5-cloro-2-tienil)-N,N-dipropilimidazo(1,2-a)piridina-3-acetamida es un compuesto orgánico sintético que pertenece a la clase de imidazo[1,2-a]piridinas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 6-Cloro-2-(5-cloro-2-tienil)-N,N-dipropilimidazo(1,2-a)piridina-3-acetamida normalmente implica reacciones orgánicas de múltiples pasos. Las materias primas a menudo incluyen piridinas sustituidas y tiofenos, que se someten a una serie de reacciones como halogenación, alquilación y ciclización.
Alquilación: La adición de grupos propilo a los átomos de nitrógeno.
Ciclización: La formación del sistema de anillo imidazo[1,2-a]piridina.
Métodos de Producción Industrial
Los métodos de producción industrial pueden implicar condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Estos métodos a menudo incluyen el uso de catalizadores, temperaturas controladas y solventes específicos para facilitar las reacciones.
Análisis De Reacciones Químicas
Tipos de Reacciones
6-Cloro-2-(5-cloro-2-tienil)-N,N-dipropilimidazo(1,2-a)piridina-3-acetamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes estados de oxidación.
Reducción: Las reacciones de reducción pueden conducir a la eliminación de átomos de cloro o la reducción de otros grupos funcionales.
Sustitución: Los átomos de halógeno pueden ser sustituidos por otros grupos funcionales a través de reacciones de sustitución nucleófila o electrófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Agentes reductores como hidruro de litio y aluminio (LiAlH4) o gas hidrógeno (H2) en presencia de un catalizador.
Sustitución: Reactivos como hidróxido de sodio (NaOH) o ácido sulfúrico (H2SO4) para la sustitución nucleófila.
Productos Mayores
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir diferentes derivados clorados, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales.
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, como propiedades antimicrobianas o anticancerígenas.
Medicina: Explorado como candidato para el desarrollo de fármacos debido a su estructura química única.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 6-Cloro-2-(5-cloro-2-tienil)-N,N-dipropilimidazo(1,2-a)piridina-3-acetamida implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas que desempeñan un papel en los procesos biológicos. Los efectos del compuesto están mediados por vías que implican la unión a estos objetivos y la modulación de su actividad.
Comparación Con Compuestos Similares
Compuestos Similares
- 6-Cloro-2-(5-cloro-2-tienil)-N,N-dipropilimidazo[1,2-a]piridina-3-carboxamida
- 6-Cloro-2-(5-cloro-2-tienil)-N,N-dipropilimidazo[1,2-a]piridina-3-metilamida
Singularidad
6-Cloro-2-(5-cloro-2-tienil)-N,N-dipropilimidazo(1,2-a)piridina-3-acetamida es único debido a su patrón de sustitución específico y la presencia de cloro y grupos propilo. Esta estructura única puede conferir actividades biológicas distintas y reactividad química en comparación con compuestos similares.
Propiedades
Número CAS |
88570-89-2 |
|---|---|
Fórmula molecular |
C19H21Cl2N3OS |
Peso molecular |
410.4 g/mol |
Nombre IUPAC |
2-[6-chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-N,N-dipropylacetamide |
InChI |
InChI=1S/C19H21Cl2N3OS/c1-3-9-23(10-4-2)18(25)11-14-19(15-6-7-16(21)26-15)22-17-8-5-13(20)12-24(14)17/h5-8,12H,3-4,9-11H2,1-2H3 |
Clave InChI |
ZKJAZGXLAIWDKI-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)C(=O)CC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(S3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



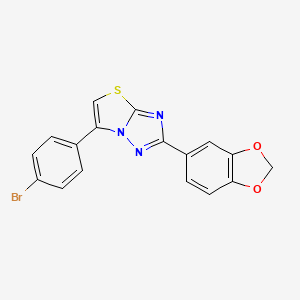
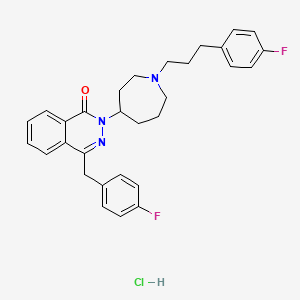


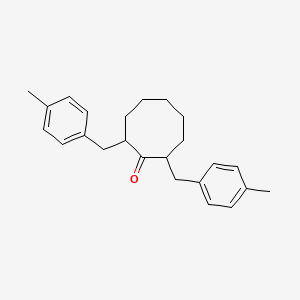
![2-methylpropyl 3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate;sulfuric acid](/img/structure/B12728502.png)
